Tebufenpyrad

Description

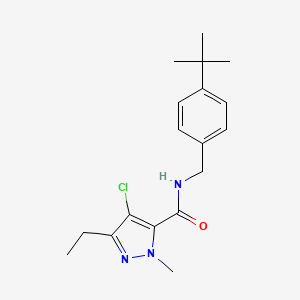

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]-4-chloro-5-ethyl-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O/c1-6-14-15(19)16(22(5)21-14)17(23)20-11-12-7-9-13(10-8-12)18(2,3)4/h7-10H,6,11H2,1-5H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYSLNWGKKDOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034223 | |

| Record name | Tebufenpyrad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; [Merck Index] | |

| Record name | Tebufenpyrad | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 2.61 mg/L at 25 °C, Solubility in water = 2.61 ppm at pH 5.9, 3.21 ppm at pH 4, 2.39 ppm at pH 7, and 2.32 ppm at pH 10 /Technical product/, Solubility (mg/L at 25 °C): in hexane 255; toluene 772; dichloromethane 1044; acetone 819; methanol 818; acetonitrile 785 | |

| Record name | TEBUFENPYRAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0214 g/cu cm, Density = 0.5 g/mL at 24.1 °C /Technical product/; 8.71 lbs/gal /End-use product/ | |

| Record name | TEBUFENPYRAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<7.3X10-8 mm Hg at 20 °C | |

| Record name | TEBUFENPYRAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white solid | |

CAS No. |

119168-77-3 | |

| Record name | Tebufenpyrad | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119168-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebufenpyrad [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119168773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebufenpyrad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-5-carboxamide, 4-chloro-N-[[4-(1,1-dimethylethyl)phenyl]methyl]-3-ethyl-1-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEBUFENPYRAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRU3P7ZB3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEBUFENPYRAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

64-66 °C; 61-62 °C /Technical/ | |

| Record name | TEBUFENPYRAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of Tebufenpyrad (CAS No. 119168-77-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebufenpyrad, with the CAS number 119168-77-3, is a pyrazole acaricide and insecticide known for its efficacy against various mite species.[1][2][3] It functions as a potent inhibitor of the mitochondrial electron transport chain at complex I (METI), leading to the disruption of cellular energy production and subsequent pest mortality.[1][4][5] This technical guide provides a comprehensive overview of the chemical, physical, toxicological, and environmental properties of this compound, intended for an audience of researchers, scientists, and professionals in drug development. All quantitative data is presented in structured tables for ease of comparison, and where available, experimental methodologies are detailed.

Chemical and Physical Properties

This compound is a white crystalline solid with a slight aromatic odor.[1][2] It is sparingly soluble in water but shows good solubility in various organic solvents.[1][6][7] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Source(s) |

| IUPAC Name | N-[(4-tert-Butylphenyl)methyl]-4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide | [1][2] |

| CAS Number | 119168-77-3 | [1][6] |

| Molecular Formula | C18H24ClN3O | [1][6] |

| Molar Mass | 333.86 g/mol | [1][2] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 64-66 °C | [1][2] |

| Vapor Pressure | < 7.3 x 10⁻⁸ mm Hg at 20 °C | [2][6] |

| Solubility in Water | 2.61 mg/L at 25 °C (pH 5.9) | [1][2] |

| 3.21 mg/L (pH 4) | [1][2] | |

| 2.39 mg/L (pH 7) | [1][2] | |

| 2.32 mg/L (pH 10) | [1][2] | |

| Solubility in Organic Solvents | Soluble in acetone, methanol, chloroform, acetonitrile, hexane, and benzene. | [6][7] |

| Octanol-Water Partition Coefficient (log Kow) | 4.93 at 25 °C | [2] |

| Acidity (pKa) | 5.9 in water | [1] |

Toxicological Properties

This compound exhibits moderate acute oral toxicity in mammals and is classified as a skin sensitizer.[8][9] Its primary mode of action is the inhibition of mitochondrial complex I, which disrupts cellular respiration and ATP synthesis.[1][4]

Acute Toxicity

| Endpoint | Species | Route | Value | Source(s) |

| LD50 | Rat (male) | Oral | 595 mg/kg | [1] |

| LD50 | Rat (female) | Oral | 997 mg/kg | [1] |

| LD50 | Mouse (male) | Oral | 224 mg/kg | [1] |

| LD50 | Mouse (female) | Oral | 210 mg/kg | [1] |

| LD50 | Rat | Dermal | >2000 mg/kg | [1][9] |

| LC50 | Rat | Inhalation | 2660 mg/m³ | [2] |

Chronic Toxicity and Other Endpoints

| Endpoint | Species | Value | Key Findings | Source(s) |

| NOAEL (No-Observed-Adverse-Effect Level) | Rat (2-year study) | 0.82 mg/kg bw/day | The lowest NOAEL from all studies. | [10] |

| ADI (Acceptable Daily Intake) | Human | 0.0082 mg/kg bw/day | Based on the 2-year rat study with a safety factor of 100. | [10] |

| Carcinogenicity | Rat | Suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential. | Increased incidence of hepatocellular adenomas in male rats. | [2][10] |

Environmental Fate

This compound is expected to have low to no mobility in soil and is not expected to be a significant concern for volatilization from soil or water surfaces.[2] It is susceptible to degradation in soil and has a moderate potential for bioconcentration in aquatic organisms.[2]

| Property | Medium | Value | Source(s) |

| Soil Dissipation Half-Life (Laboratory) | Soil | 19 - 56 days | [2] |

| Soil Dissipation Half-Life (Field) | Soil | 2 - 50 days | [2] |

| Biological Half-Life in Angelica Leaves | Plant | 3.0 - 4.2 days | [11][12] |

| Hydrolysis | Water | Stable at pH 4, 7, and 9 | [2] |

| Aqueous Photolysis Half-Life | Water (pH 7, 25 °C) | 187 days | [2] |

| Bioconcentration Factor (BCF) | Aquatic Organisms | Estimated at 830 | [2] |

| Organic Carbon-Water Partition Coefficient (Koc) | Soil | 1380 - 8310 | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of this compound's properties are often proprietary and not publicly available. However, the methodologies generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) Determination (General Protocol)

The acute oral toxicity of this compound, expressed as the LD50, is typically determined in rodents (rats or mice) following OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure). A generalized workflow is as follows:

Soil Degradation Half-Life Determination (General Protocol)

The soil degradation half-life of this compound is determined by incubating the substance in soil under controlled laboratory conditions, typically following OECD Test Guideline 307 (Aerobic and Anaerobic Transformation in Soil). The general steps are outlined below:

-

Soil Collection and Preparation: Representative soil samples are collected and characterized (e.g., texture, pH, organic carbon content).

-

Application of this compound: A known concentration of radiolabelled or non-radiolabelled this compound is applied to the soil samples.

-

Incubation: The treated soil samples are incubated under controlled aerobic conditions (temperature, moisture).

-

Sampling and Analysis: Soil samples are collected at various time intervals and extracted. The concentration of this compound and its degradation products are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Data Analysis: The disappearance of this compound over time is plotted, and the half-life (DT50) is calculated using first-order kinetics.

Mode of Action and Signaling Pathway

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][4][5] This inhibition disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[13] The subsequent cellular events can include oxidative stress, apoptosis, and cell cycle arrest.[13][14]

Conclusion

This compound is a well-characterized acaricide and insecticide with a clear mode of action centered on the inhibition of mitochondrial complex I. Its chemical, physical, toxicological, and environmental properties have been extensively studied, providing a solid foundation for its use and for further research. This guide has summarized the key technical data for this compound, offering a valuable resource for scientists and professionals in related fields. The provided diagrams and generalized experimental workflows serve to illustrate the compound's mechanism of action and the methodologies used to assess its properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Mitochondrial complex I inhibition triggers NAD+-independent glucose oxidation via successive NADPH formation, “futile” fatty acid cycling, and FADH2 oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C18H24ClN3O | CID 86354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. Synchronous effects of targeted mitochondrial complex I inhibitors on tumor and immune cells abrogate melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alterations in mitochondrial dynamics induced by this compound and pyridaben in a dopaminergic neuronal cell culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. Improving Toxicity Assessment of Pesticide Mixtures: The Use of Polar Passive Sampling Devices Extracts in Microalgae Toxicity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DOT Language | Graphviz [graphviz.org]

- 12. extension.purdue.edu [extension.purdue.edu]

- 13. Alterations in mitochondrial dynamics induced by this compound and pyridaben in a dopaminergic neuronal cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound induces cell cycle arrest and disruption of calcium homeostasis in porcine trophectoderm and luminal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Tebufenpyrad: A Technical Guide for Studying Mitochondrial Respiration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebufenpyrad is a pyrazole acaricide and insecticide that has emerged as a valuable tool for researchers studying mitochondrial respiration and cellular bioenergetics.[1][2] Its primary mechanism of action is the potent and specific inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[1][2][3] By disrupting the flow of electrons, this compound effectively halts oxidative phosphorylation, leading to a cascade of cellular events that make it an ideal compound for investigating mitochondrial dysfunction in various experimental models. This guide provides an in-depth overview of this compound's mechanism of action, detailed experimental protocols for its use, and a summary of its effects on cellular signaling pathways.

Mechanism of Action

This compound's primary molecular target is the NADH dehydrogenase enzyme complex, also known as Complex I, located in the inner mitochondrial membrane.[1][2][3] Inhibition of this complex disrupts the transfer of electrons from NADH to ubiquinone, a key step in the electron transport chain. This disruption has several immediate and downstream consequences:

-

Inhibition of Oxidative Phosphorylation: The blockage of electron flow at Complex I prevents the pumping of protons across the inner mitochondrial membrane, thereby dissipating the proton motive force necessary for ATP synthesis by ATP synthase (Complex V). This leads to a rapid decrease in cellular ATP levels.[2][4]

-

Increased Reactive Oxygen Species (ROS) Production: The stalled electron transport chain at Complex I is a major source of superoxide radicals, which are then converted to other reactive oxygen species (ROS).[2] This increase in oxidative stress can damage cellular components, including lipids, proteins, and DNA.

-

Induction of Apoptosis: The combination of ATP depletion, oxidative stress, and the release of pro-apoptotic factors like cytochrome c from the mitochondria triggers the intrinsic pathway of apoptosis.[5]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from studies investigating the effects of this compound on various cellular parameters. These values can serve as a reference for designing and interpreting experiments.

| Parameter | Cell Line/System | Value | Reference |

| EC50 (Cytotoxicity) | Rat Dopaminergic N27 Cells | 3.98 µM (3-hour exposure) | (Charli et al., 2016)[2][4] |

| IC50 (Complex I Inhibition) | Rat Brain Mitochondria (for the related compound Pyridaben) | 1.7-2.2 µM | (IMR Press)[3] |

| Concentration of this compound | Effect on Basal Oxygen Consumption Rate (OCR) in N27 Cells | Reference |

| 0.5 µM | No significant effect | (Charli et al., 2016)[1] |

| 1 µM | Significant decrease | (Charli et al., 2016)[1] |

| 3 µM | Significant decrease | (Charli et al., 2016)[1] |

| 6 µM | Significant decrease | (Charli et al., 2016)[1] |

Signaling Pathways and Cellular Processes Affected by this compound

The inhibition of mitochondrial Complex I by this compound initiates a series of signaling events that ultimately lead to cell death. The following diagrams illustrate these key pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on mitochondrial respiration and related cellular processes.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is adapted from methodologies used to assess mitochondrial dysfunction induced by pesticides.[2][4]

a. Cell Culture and Treatment:

-

Seed cells (e.g., N27 dopaminergic neurons) in a Seahorse XF cell culture microplate at a density that ensures 80-90% confluency on the day of the assay.

-

Allow cells to adhere and grow overnight in a standard cell culture incubator.

-

On the day of the assay, replace the growth medium with Seahorse XF base medium supplemented with glucose, pyruvate, and L-glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the assay medium.

b. Seahorse XF Analyzer Assay:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Load the injection ports of the sensor cartridge with the following mitochondrial stress test compounds:

-

Port A: this compound at various concentrations.

-

Port B: Oligomycin (ATP synthase inhibitor).

-

Port C: FCCP (uncoupling agent).

-

Port D: Rotenone/Antimycin A (Complex I and III inhibitors).

-

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibration plate with the cell culture microplate.

-

Run the assay, which will measure the OCR at baseline and after the sequential injection of the compounds.

c. Data Analysis:

-

Normalize the OCR data to cell number or protein concentration.

-

Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol outlines the standard procedure for detecting apoptosis by flow cytometry.

a. Cell Treatment and Harvesting:

-

Treat cells with this compound at the desired concentrations and for the appropriate duration.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

b. Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add additional 1X Annexin V binding buffer to each sample.

c. Flow Cytometry:

-

Analyze the samples on a flow cytometer.

-

FITC-positive, PI-negative cells are considered to be in early apoptosis.

-

FITC-positive, PI-positive cells are in late apoptosis or necrosis.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

a. Cell Treatment and Staining:

-

Plate cells in a multi-well plate and treat with this compound.

-

After treatment, wash the cells with warm PBS.

-

Load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate at 37°C for 30 minutes in the dark.

-

Wash the cells with PBS to remove excess probe.

b. Measurement:

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells using a fluorescence microscope.

-

Normalize the fluorescence intensity to cell number or protein concentration.

Experimental and Logical Workflow Diagrams

Conclusion

This compound serves as a powerful and specific tool for the in-vitro and in-vivo study of mitochondrial respiration. Its well-defined mechanism of action as a Complex I inhibitor allows researchers to dissect the intricate cellular responses to mitochondrial dysfunction. By utilizing the experimental protocols and understanding the signaling pathways outlined in this guide, scientists and drug development professionals can effectively employ this compound to advance our knowledge of mitochondrial biology and its role in health and disease.

References

- 1. This compound induces cell cycle arrest and disruption of calcium homeostasis in porcine trophectoderm and luminal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alterations in mitochondrial dynamics induced by this compound and pyridaben in a dopaminergic neuronal cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. article.imrpress.com [article.imrpress.com]

- 4. Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondria-Mediated Apoptosis and Autophagy Participate in Buprofezin-Induced Toxic Effects in Non-Target A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tebufenpyrad-Induced Oxidative Stress: Mechanisms, Biomarkers, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which the acaricide and insecticide tebufenpyrad induces oxidative stress. It details the core biochemical interactions, summarizes key quantitative data from cellular studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism: Mitochondrial Complex I Inhibition

This compound's primary mode of action is the potent inhibition of the mitochondrial electron transport chain (ETC) at Complex I (NADH:ubiquinone oxidoreductase).[1][2][3][4] This inhibition disrupts the normal flow of electrons, leading to a cascade of events that culminate in cellular oxidative stress and damage.

By blocking Complex I, this compound prevents the oxidation of NADH to NAD+ and hampers the pumping of protons across the inner mitochondrial membrane. This has two immediate and critical consequences:

-

Decreased ATP Production: The disruption of the proton gradient severely impairs the ability of ATP synthase to produce ATP, leading to a cellular energy deficit.[1][5]

-

Electron Leakage and ROS Generation: The blockage causes electrons to accumulate at Complex I, leading them to "leak" and prematurely react with molecular oxygen (O₂). This reaction generates the superoxide anion (O₂•−), a primary reactive oxygen species (ROS).[6][7]

The initial formation of superoxide triggers a chain reaction, producing other harmful ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). This overproduction of ROS overwhelms the cell's endogenous antioxidant defense systems, resulting in a state of oxidative stress.[8][9]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative findings from in vitro studies investigating the impact of this compound on various cellular and biochemical markers.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production in N27 Dopaminergic Neuronal Cells

| Treatment Duration | This compound Concentration (µM) | Fold Increase in ROS (vs. Vehicle Control) | Reference |

|---|---|---|---|

| 30 min | 3 | ~1.5 - 2.0 | [5] |

| 60 min | 3 | ~2.0 - 2.5 | [5] |

| 180 min | 3 | ~3.0 | [5][10] |

Data is estimated from graphical representations in the cited literature.

Table 2: Effect of this compound on Bioenergetics and Cell Viability in N27 Dopaminergic Neuronal Cells

| Parameter | This compound Concentration (µM) | Observation | Reference |

|---|---|---|---|

| Cell Viability (EC₅₀) | 3.98 | After 3 hours of exposure | [10] |

| Basal Mitochondrial Oxygen Consumption | 3 - 6 | Dose-dependent decrease | [6] |

| ATP-Linked Respiration | 3 - 6 | Dose-dependent decrease | [6][10] |

| Respiratory Capacity | 3 - 6 | Dose-dependent decrease |[6][10] |

Table 3: Markers of this compound-Induced Oxidative Damage

| Marker | Cellular System | Effect | Implication | Reference |

|---|---|---|---|---|

| m-Aconitase Activity | N27 Dopaminergic Cells | Decreased activity | Damage to a key mitochondrial enzyme sensitive to oxidative stress | [5][10] |

| Malondialdehyde (MDA) | Various (General Pesticide Effect) | Increased levels | Lipid peroxidation and cell membrane damage | [11][12][13] |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Various (General Pesticide Effect) | Increased levels | Oxidative DNA damage |

| Protein Carbonyls | Various (General Pesticide Effect) | Increased levels | Oxidative damage to proteins |[11][13] |

Signaling Pathways and Cellular Responses

This compound-induced ROS production triggers a complex network of cellular signaling pathways aimed at both mitigating damage and, if the stress is too severe, initiating programmed cell death (apoptosis).

Primary Mechanism of ROS Production

The foundational event is the inhibition of mitochondrial complex I, which directly leads to the generation of superoxide radicals.

Caption: this compound inhibits Complex I, blocking electron flow and causing electron leakage to form superoxide.

Nrf2-Mediated Antioxidant Response

The increase in intracellular ROS activates the Keap1-Nrf2 signaling pathway, a primary defense mechanism against oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, oxidative stress modifies Keap1, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of numerous protective genes.[14][15][16]

Caption: ROS inactivates Keap1, allowing Nrf2 to activate the transcription of antioxidant genes.

Apoptosis Induction via Mitochondrial Pathway

If oxidative stress is severe and prolonged, it can trigger the intrinsic (mitochondrial) pathway of apoptosis.[8][13][17] ROS can cause damage to the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. This event initiates a caspase cascade, culminating in controlled cell death.

Caption: High ROS levels damage mitochondria, leading to cytochrome c release and caspase activation.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to quantify this compound-induced oxidative stress. Researchers should optimize these protocols for their specific cell or tissue models.

Measurement of Intracellular ROS using CM-H₂DCFDA

This protocol measures general oxidative stress, particularly hydrogen peroxide, using the fluorescent probe CM-H₂DCFDA.[5][18]

Principle: Cell-permeable CM-H₂DCFDA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).[11][19]

Methodology:

-

Cell Culture: Plate cells (e.g., N27 dopaminergic cells) in a suitable format (e.g., 96-well black, clear-bottom plate) and allow them to adhere overnight.

-

This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.5 - 10 µM) or vehicle control for the specified time (e.g., 30, 60, 180 minutes).[5] Include a positive control (e.g., 100 µM H₂O₂).

-

Probe Loading: Remove the treatment medium and wash cells once with warm phosphate-buffered saline (PBS).

-

Incubation: Add 10 µM CM-H₂DCFDA in warm PBS to each well and incubate for 30 minutes at 37°C, protected from light.

-

Wash: Remove the probe solution and wash the cells twice with warm PBS to remove excess probe.

-

Fluorescence Measurement: Add fresh PBS or culture medium to the wells. Immediately measure fluorescence using a microplate reader with excitation at ~495 nm and emission at ~525 nm.

-

Data Analysis: Normalize the fluorescence intensity of treated samples to the vehicle control to determine the fold increase in ROS.

Lipid Peroxidation (Malondialdehyde - MDA) Assay

This assay quantifies MDA, a major end-product of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) method.[11]

Principle: MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically.

Methodology:

-

Sample Preparation: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant (lysate). Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

Reaction Setup: In a microcentrifuge tube, combine:

-

100 µL of cell lysate.

-

100 µL of SDS lysis solution.

-

250 µL of TBA reagent (containing thiobarbituric acid and an acidic buffer).

-

-

Standard Curve: Prepare a standard curve using an MDA standard (e.g., 0-50 µM).

-

Incubation: Vortex the tubes and incubate at 95°C for 60 minutes.

-

Cooling: Cool the tubes on ice for 10 minutes to stop the reaction.

-

Centrifugation: Centrifuge at 10,000 x g for 15 minutes to pellet any precipitate.

-

Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.

-

Data Analysis: Calculate the MDA concentration in the samples using the standard curve and normalize to the protein concentration (e.g., nmol MDA/mg protein).

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide.[20][21][22]

Principle: The assay uses a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase). These radicals react with a detection reagent (e.g., WST-1 or NBT) to produce a colored product. SOD in the sample competes for the superoxide, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.

Methodology:

-

Sample Preparation: Prepare cell or tissue lysates as described for the MDA assay.

-

Reagent Preparation: Prepare working solutions of the enzyme (xanthine oxidase), substrate (xanthine), and detection reagent.

-

Reaction Setup (96-well plate):

-

Add sample lysate to appropriate wells.

-

Add the detection reagent and substrate to all wells.

-

Initiate the reaction by adding the enzyme solution.

-

-

Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

-

Data Analysis: Calculate the percentage of inhibition for each sample relative to a control without SOD. Determine the SOD activity (often expressed as U/mg protein) from a standard curve or by defining one unit of SOD as the amount of enzyme that causes 50% inhibition of the reaction.

Catalase (CAT) Activity Assay

This assay measures the activity of catalase, which decomposes hydrogen peroxide into water and oxygen.[23][24][25]

Principle: Catalase in the sample will break down a known concentration of H₂O₂. The remaining H₂O₂ is then reacted with a probe to produce a colored or fluorescent product. The signal is inversely proportional to the catalase activity in the sample.

Methodology:

-

Sample Preparation: Prepare cell or tissue lysates as described previously.

-

Reaction Setup:

-

Add sample lysate to wells of a 96-well plate.

-

Add a known concentration of H₂O₂ (substrate) and incubate for 30 minutes at room temperature.

-

-

Detection: Stop the enzymatic reaction and add the detection reagent (e.g., a reagent that reacts with H₂O₂ in the presence of horseradish peroxidase).

-

Incubation: Incubate for 10-15 minutes to allow for color/fluorescence development.

-

Measurement: Measure absorbance (e.g., at 570 nm) or fluorescence.

-

Data Analysis: Create a standard curve with known H₂O₂ concentrations. Calculate the amount of H₂O₂ decomposed by the sample and express the catalase activity as U/mg protein.

Experimental Workflow Visualization

Caption: General workflow for assessing this compound-induced oxidative stress in a biological system.

Toxicological Consequences

The oxidative stress induced by this compound is a key driver of its toxicity to non-target organisms.

-

Neurotoxicity: Dopaminergic neurons are particularly vulnerable to mitochondrial dysfunction and oxidative stress, which is a hallmark of Parkinson's disease.[1][5] Studies have shown that this compound can induce cell death in dopaminergic neuronal cell lines, suggesting a potential link to neurodegenerative processes.[6][10]

-

Hepatotoxicity: The liver is a primary site of detoxification, and exposure to pesticides can lead to significant oxidative stress in this organ, potentially causing liver damage.[12][16]

-

Reproductive Toxicity: Research has indicated that this compound can trigger apoptosis and oxidative stress in cells involved in implantation, suggesting potential for reproductive toxicity.[26]

Conclusion

This compound's role in inducing oxidative stress is a direct and inseparable consequence of its primary mechanism of action: the inhibition of mitochondrial complex I. This single molecular event disrupts cellular bioenergetics and initiates the overproduction of reactive oxygen species. The resulting oxidative stress damages vital macromolecules, including lipids, proteins, and DNA, and can trigger apoptotic cell death. Understanding these intricate pathways is critical for assessing the toxicological risks associated with this compound exposure and for developing potential therapeutic strategies to mitigate its adverse effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (Ref: AC 801757) [sitem.herts.ac.uk]

- 3. irac-online.org [irac-online.org]

- 4. This compound | C18H24ClN3O | CID 86354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alterations in mitochondrial dynamics induced by this compound and pyridaben in a dopaminergic neuronal cell culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A Common Feature of Pesticides: Oxidative Stress—The Role of Oxidative Stress in Pesticide-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What can reactive oxygen species (ROS) tell us about the action mechanism of herbicides and other phytotoxins? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alterations in mitochondrial dynamics induced by this compound and pyridaben in a dopaminergic neuronal cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. mdpi.com [mdpi.com]

- 16. Ros-mediated mitochondrial oxidative stress is involved in the ameliorating effect of ginsenoside GSLS on chlorpyrifos-induced hepatotoxicity in mice | Aging [aging-us.com]

- 17. Phytochemicals Targeting Oxidative Stress, Interconnected Neuroinflammatory, and Neuroapoptotic Pathways Following Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Antioxidant enzymatic activities and profiling of gene expression associated with organophosphate stress tolerance in Solanum melongena L.cv. Longai - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Tebuconazole induced cytotoxic and genotoxic effects in HCT116 cells through ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A comprehensive evaluation of catalase-like activity of different classes of redox-active therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A comprehensive evaluation of catalase-like activity of different classes of redox-active therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound induces cell cycle arrest and disruption of calcium homeostasis in porcine trophectoderm and luminal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Tebufenpyrad's Impact on In Vitro ATP Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebufenpyrad, a widely used pyrazole acaricide, is a potent inhibitor of the mitochondrial electron transport chain (ETC). This technical guide provides an in-depth analysis of this compound's primary mechanism of action: the disruption of mitochondrial respiration at Complex I, leading to a significant and dose-dependent reduction in cellular adenosine triphosphate (ATP) production. We will detail the experimental protocols used to quantify these effects, present the resulting data in a structured format, and visualize the underlying biochemical pathways and experimental workflows. The consequential effects, including the induction of oxidative stress and apoptosis, will also be explored.

Mechanism of Action: Inhibition of Mitochondrial Complex I

The synthesis of ATP in eukaryotic cells is predominantly driven by oxidative phosphorylation (OXPHOS), a process carried out by the electron transport chain located on the inner mitochondrial membrane. The ETC comprises a series of protein complexes (I-IV) that transfer electrons from donors like NADH and FADH₂, creating a proton gradient that powers ATP synthase (Complex V) to produce ATP.

This compound exerts its primary toxic effect by specifically inhibiting Complex I (NADH:ubiquinone oxidoreductase) .[1][2] By binding to this complex, this compound blocks the transfer of electrons from NADH to ubiquinone. This disruption halts the flow of electrons down the chain, leading to two critical consequences:

-

Decreased Proton Pumping: The translocation of protons across the inner mitochondrial membrane by Complex I is inhibited, which diminishes the proton-motive force required by ATP synthase.

-

Reduced ATP Synthesis: With a compromised proton gradient, the synthesis of ATP from ADP and inorganic phosphate is severely impaired.

This mechanism is functionally similar to that of the well-known mitochondrial toxicant, rotenone.[3]

Caption: this compound blocks electron flow at Complex I, inhibiting the proton pump and subsequent ATP synthesis.

Quantitative Data on Bioenergetic Disruption

Functional bioenergetic experiments, particularly using Seahorse XF96 analysis on rat dopaminergic neuronal cells (N27), have quantified the impact of this compound.[1] The results demonstrate a rapid, dose-dependent suppression of mitochondrial oxygen consumption and a dramatic depletion of intracellular ATP.[1][3]

Dose-Dependent Effects on Mitochondrial Respiration

Exposure to this compound for 3 hours significantly impairs key parameters of mitochondrial function.[1][4] Higher doses (3 and 6 μM) can cause irreversible damage to mitochondrial function.[1]

| This compound Conc. | Basal Respiration | ATP-Linked Respiration | Maximal Respiratory Capacity |

| Control | Normal | Normal | Normal |

| 0.5 μM | No significant effect | Dose-dependent decrease | Dose-dependent decrease |

| 1.0 μM | Significant decrease | Dose-dependent decrease | Dose-dependent decrease |

| 3.0 μM | Significant decrease | Dose-dependent decrease | Dose-dependent decrease |

| 6.0 μM | Significant decrease | Dose-dependent decrease | Dose-dependent decrease |

| Table 1: Summary of this compound's dose-dependent impact on key mitochondrial respiration parameters in N27 cells. Data compiled from Charli et al., 2016.[1][4] |

Impact on Cellular ATP Levels

Direct measurement of cellular ATP confirms that the inhibition of mitochondrial respiration by this compound leads to severe energy deficits.

| Treatment (3 hours) | Cell Line | Effect on Cellular ATP |

| This compound (3 μM) | N27 Dopaminergic Cells | Dramatic depletion |

| Rotenone (1 μM) | N27 Dopaminergic Cells | Dramatic depletion (Positive Control) |

| Table 2: Effect of this compound on total cellular ATP content. Data from Charli et al., 2016.[1] |

Experimental Protocols

Mitochondrial Respiration Assay (Seahorse XF96)

This protocol measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time. The "Mito Stress Test" uses sequential injections of mitochondrial inhibitors to dissect the components of respiration.

Methodology:

-

Cell Seeding: Seed N27 dopaminergic neuronal cells in an XF96 cell culture microplate and allow them to adhere overnight.[5]

-

Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a 37°C CO₂-free incubator overnight.[6]

-

Treatment: Expose cells to various concentrations of this compound (e.g., 0.5, 1, 3, and 6 μM) for a specified duration (e.g., 3 hours) in assay medium.[1]

-

Assay Execution: Place the cell plate in the Seahorse XF96 Analyzer. The instrument measures basal OCR before sequentially injecting the following compounds:

-

Port A (Oligomycin): An ATP synthase inhibitor. The resulting drop in OCR reveals the portion of respiration linked to ATP production.

-

Port B (FCCP): An uncoupling agent that collapses the proton gradient, forcing the ETC to function at its maximum rate. This reveals the maximal respiratory capacity.

-

Port C (Rotenone & Antimycin A): Complex I and III inhibitors, respectively. They shut down all mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.[1]

-

-

Data Analysis: The software calculates key parameters: basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity.[7]

Caption: Workflow for assessing mitochondrial function using the Seahorse XF96 analyzer after this compound exposure.

Cellular ATP Measurement Assay

This assay quantifies the total ATP content in cell lysates, providing a direct measure of cellular energy status.

Methodology:

-

Cell Culture and Treatment: Grow N27 cells in 6-well plates to 65-70% confluency and treat with this compound (e.g., 3 μM) for 3 hours.[1]

-

Cell Lysis: After treatment, harvest and lyse the cells according to the kit manufacturer's protocol to release intracellular ATP.

-

Luminescence Reaction: Use a luminescence-based ATP assay kit (e.g., from Promega or Roche).[1][8] The assay utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light.

-

Detection: Measure the luminescent signal using a luminometer. The light intensity is directly proportional to the ATP concentration in the sample.

-

Data Representation: Results are often expressed as raw luminescence units (RLU) or normalized to a control group.

Downstream Consequences of ATP Depletion

The inhibition of Complex I and subsequent ATP depletion by this compound triggers a cascade of deleterious cellular events.

-

Increased Reactive Oxygen Species (ROS): The blockage of the ETC causes electrons to "leak" and prematurely react with oxygen, forming superoxide anions and other ROS.[3][9] This leads to a state of oxidative stress.

-

Oxidative Damage: Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA.[10][11]

-

Mitochondrial Dysfunction: Oxidative stress further damages mitochondrial structures, exacerbating the initial insult.[1][3]

-

Apoptosis: The combination of severe energy deficit and high oxidative stress can trigger programmed cell death (apoptosis).[9][12]

Caption: this compound inhibits Complex I, leading to ATP depletion and oxidative stress, which culminates in cell death.

Conclusion

In vitro evidence conclusively demonstrates that this compound is a potent inhibitor of mitochondrial Complex I. This targeted action disrupts the electron transport chain, leading to a dose-dependent decrease in mitochondrial respiration and a severe depletion of cellular ATP. The resulting energy crisis, coupled with increased oxidative stress, triggers downstream pathways that culminate in cellular dysfunction and death. These findings underscore the critical role of mitochondrial function in cellular health and highlight the specific bioenergetic mechanism underlying this compound's toxicity.

References

- 1. Alterations in mitochondrial dynamics induced by this compound and pyridaben in a dopaminergic neuronal cell culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alterations in mitochondrial dynamics induced by this compound and pyridaben in a dopaminergic neuronal cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tabaslab.com [tabaslab.com]

- 6. cpu.edu.cn [cpu.edu.cn]

- 7. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound induces cell cycle arrest and disruption of calcium homeostasis in porcine trophectoderm and luminal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. jcdr.net [jcdr.net]

- 12. researchgate.net [researchgate.net]

Structural Analysis of Tebufenpyrad Binding to Mitochondrial Complex I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural and molecular interactions between the acaricide tebufenpyrad and its target, mitochondrial complex I (NADH:ubiquiquinone oxidoreductase). By integrating quantitative data, detailed experimental methodologies, and computational modeling insights, this document provides a comprehensive resource for understanding the inhibitory mechanism of this compound and the structural basis of resistance.

Introduction to this compound and Complex I

This compound is a potent acaricide and insecticide classified as a Mitochondrial Electron Transport Inhibitor (METI)[1][2]. Its mode of action is the specific inhibition of mitochondrial complex I, a large, multi-subunit enzyme that plays a crucial role in cellular respiration[1]. By blocking the electron transport chain at complex I, this compound disrupts the production of ATP, leading to cellular energy depletion and eventual organismal death. Understanding the precise binding mechanism of this compound is critical for the development of novel pesticides and for managing the emergence of resistance in target pest populations.

Complex I is a colossal L-shaped enzyme embedded in the inner mitochondrial membrane. It catalyzes the transfer of electrons from NADH to ubiquinone, a process coupled to the pumping of protons across the membrane, thus establishing the proton motive force essential for ATP synthesis. The ubiquinone binding pocket, located at the interface of the hydrophilic and membrane arms of the complex, is the primary target for a variety of inhibitors, including this compound.

Quantitative Analysis of this compound Inhibition and Resistance

The inhibitory potency of this compound and the impact of resistance mutations are key parameters in its characterization. The following tables summarize the available quantitative data from various studies.

| Compound | Organism/Cell Line | Parameter | Value | Reference |

| This compound | Tetranychus urticae (PR-20 strain) | Resistance Ratio (RR) | 10-40 | [3] |

| Pyridaben | Tetranychus urticae (PR-20 strain) | Resistance Ratio (RR) | 240 | [3] |

| Fenpyroximate | Tetranychus urticae (PR-20 strain) | Resistance Ratio (RR) | 373 | [3] |

Table 1: Cross-resistance profile of a pyridaben-resistant strain of T. urticae to this compound and other METI acaricides.

| Mutation | Organism | Associated Resistance | Reference |

| H92R in PSST subunit | Tetranychus urticae | Fenpyroximate, Pyridaben, this compound | [4] |

| H107R in PSST subunit | Panonychus citri | Pyridaben | [5] |

| V103I in PSST subunit | Panonychus citri | Pyridaben (in combination with H107R) | [5] |

Table 2: Known mutations in the PSST subunit of complex I conferring resistance to this compound and other METI inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the structural analysis of this compound binding to complex I.

Purification of Mitochondrial Complex I

A highly pure and active preparation of complex I is a prerequisite for structural and functional studies. The following protocol is a generalized approach for the purification of mammalian complex I.

Materials:

-

Fresh or frozen mitochondria-rich tissue (e.g., bovine heart)

-

Solubilization buffer (e.g., containing dodecyl-β-D-maltoside (DDM) or lauryl maltose neopentyl glycol (LMNG))[6]

-

Chromatography resins (e.g., ion-exchange, size-exclusion)

-

Detergents for stabilization

Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from the source tissue using differential centrifugation.

-

Membrane Solubilization: Resuspend the mitochondrial membranes in a solubilization buffer containing a mild non-ionic detergent (e.g., DDM or LMNG) to extract the membrane protein complexes[6].

-

Ion-Exchange Chromatography: Load the solubilized protein mixture onto an anion-exchange column. Elute the bound proteins using a salt gradient. Complex I typically elutes at a specific salt concentration.

-

Size-Exclusion Chromatography: Further purify the complex I-containing fractions using a size-exclusion chromatography column to separate it from other proteins and protein complexes based on size.

-

Purity and Activity Assessment: Assess the purity of the final preparation using SDS-PAGE and determine the enzymatic activity using a complex I activity assay.

Complex I Activity Assay

This assay measures the NADH:ubiquinone oxidoreductase activity of isolated complex I and is essential for assessing the inhibitory effect of compounds like this compound.

Materials:

-

Purified complex I

-

NADH solution

-

Ubiquinone analogue (e.g., decylubiquinone)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Spectrophotometer

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer and the ubiquinone analogue.

-

Enzyme Addition: Add a known amount of purified complex I to the reaction mixture.

-

Inhibitor Incubation (if applicable): For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound.

-

Initiation of Reaction: Start the reaction by adding NADH.

-

Monitoring Activity: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the complex I activity.

-

Data Analysis: Calculate the specific activity of the enzyme and, for inhibition studies, determine the IC50 value of this compound.

Site-Directed Mutagenesis of the PSST Subunit

To investigate the role of specific amino acid residues in this compound binding and resistance, site-directed mutagenesis can be employed to introduce specific mutations into the gene encoding the PSST subunit.

Materials:

-

Plasmid DNA containing the wild-type PSST gene

-

Mutagenic primers containing the desired mutation

-

High-fidelity DNA polymerase

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

Protocol:

-

Primer Design: Design a pair of complementary mutagenic primers that contain the desired nucleotide change.

-

PCR Amplification: Perform a PCR reaction using the plasmid DNA as a template, the mutagenic primers, and a high-fidelity DNA polymerase. This will amplify the entire plasmid, incorporating the mutation.

-

DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Sequencing: Select for transformed colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

-

Expression and Functional Analysis: Express the mutant PSST subunit and assess the impact of the mutation on complex I activity and this compound sensitivity.

Homology Modeling of the this compound Binding Site

In the absence of an experimental structure of this compound bound to complex I, homology modeling can be used to generate a predictive model.

Protocol:

-

Template Selection: Identify a high-resolution experimental structure of complex I (from a related species) from the Protein Data Bank (PDB) to serve as a template. Structures with bound inhibitors that share structural similarities with this compound are ideal.

-

Sequence Alignment: Align the amino acid sequence of the target complex I subunit(s) (e.g., the PSST subunit of the pest species of interest) with the sequence of the template structure.

-

Model Building: Use a homology modeling software (e.g., SWISS-MODEL, MODELLER) to build a three-dimensional model of the target protein based on the sequence alignment and the template structure.

-

Model Refinement and Validation: Refine the initial model to optimize its stereochemistry and energy. Validate the quality of the final model using tools like Ramachandran plots and other structural analysis software.

Molecular Docking of this compound

Molecular docking can then be used to predict the binding pose of this compound within the modeled active site of complex I.

Protocol:

-

Ligand and Receptor Preparation: Prepare the 3D structure of this compound and the homology model of the complex I binding site for docking. This includes adding hydrogen atoms and assigning partial charges.

-

Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of this compound within the defined binding pocket.

-

Scoring and Pose Selection: The docking program will score the different poses based on a scoring function that estimates the binding affinity. Select the most plausible binding poses for further analysis.

-

Analysis of Interactions: Analyze the predicted binding pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the binding site. This can provide insights into the structural basis of its inhibitory activity and can be correlated with mutagenesis data.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed mechanism of this compound inhibition.

Conclusion

The structural analysis of this compound's interaction with mitochondrial complex I reveals a classic example of targeted pesticide action. While a high-resolution experimental structure of the this compound-complex I adduct remains to be elucidated, a combination of quantitative resistance data, detailed biochemical and molecular biology protocols, and computational modeling provides a robust framework for understanding its mechanism of action. The identification of resistance-conferring mutations in the PSST subunit provides crucial insights into the putative binding site. The experimental workflows and conceptual diagrams presented in this guide offer a clear path for researchers to further investigate this and other complex I inhibitors, aiding in the rational design of new agrochemicals and the effective management of pesticide resistance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. irac-online.org [irac-online.org]

- 3. Multiple resistance and biochemical mechanisms of pyridaben resistance in Tetranychus urticae (Acari: Tetranychidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A mutation in the PSST homologue of complex I (NADH:ubiquinone oxidoreductase) from Tetranychus urticae is associated with resistance to METI acaricides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutations of the complex I PSST target gene confers acaricide resistance and a fitness cost in Panonychus citri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification of Ovine Respiratory Complex I Results in a Highly Active and Stable Preparation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Hidden Dangers: A Technical Guide to the Non-Target Effects of Tebufenpyrad in Aquatic Ecosystems

For Immediate Release

A comprehensive technical guide detailing the non-target effects of the pesticide Tebufenpyrad on aquatic organisms has been compiled for researchers, scientists, and drug development professionals. This guide provides a deep dive into the aquatic toxicity of this compound, outlining its impact on a range of non-target species. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying toxicological pathways.

This compound, a pyrazole acaricide and insecticide, is primarily used to control mites and other insect pests in agricultural and horticultural settings. Its mode of action is the inhibition of the mitochondrial electron transport chain at complex I, a mechanism highly effective against target pests. However, the broad-spectrum nature of this activity raises significant concerns about its impact on non-target aquatic organisms, which can be exposed to the chemical through runoff and spray drift. This guide synthesizes the available scientific literature to provide a thorough understanding of these risks.

Quantitative Ecotoxicity Data

The following tables summarize the acute and chronic toxicity of this compound to a variety of aquatic organisms, providing key metrics such as the median lethal concentration (LC50), the median effective concentration (EC50), and the no-observed-effect concentration (NOEC).

| Table 1: Acute Toxicity of this compound to Aquatic Organisms | |||

| Organism | Species | Endpoint (Duration) | Value (mg/L) |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 0.023 |

| Invertebrate | Water Flea (Daphnia magna) | 48-hour EC50 | 0.046 |

| Algae | Green Algae (Pseudokirchneriella subcapitata) | 72-hour EC50 | >0.068 (highest concentration tested, limited by water solubility) |

| Table 2: Chronic Toxicity of this compound to Aquatic Organisms | |||

| Organism | Species | Endpoint (Duration) | Value (mg/L) |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 21-day NOEC | 0.00245 |

| Invertebrate | Water Flea (Daphnia magna) | 21-day NOEC | 0.020 |

Experimental Protocols

The toxicity data presented in this guide are derived from studies conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of the results.

Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test evaluates the acute lethal toxicity of a substance to fish.

-

Test Organism: Typically, rainbow trout (Oncorhynchus mykiss) are used.

-

Exposure Duration: 96 hours.

-

Test Conditions: Fish are exposed to a range of concentrations of this compound in a semi-static or flow-through system. Water temperature, pH, and dissolved oxygen levels are maintained at optimal conditions for the species.

-

Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The primary endpoint is the LC50, the concentration estimated to cause mortality in 50% of the test fish over the 96-hour period.

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates.

-

Test Organism: Daphnia magna, a small freshwater crustacean, is the standard test species.

-

Exposure Duration: 48 hours.

-

Test Conditions: Young daphnids (less than 24 hours old) are exposed to various concentrations of this compound in a static system.

-

Observations: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.

-

Endpoint: The EC50, the concentration estimated to cause immobilization in 50% of the daphnids, is determined.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater primary producers.

-

Test Organism: The green alga Pseudokirchneriella subcapitata is a commonly used species.

-

Exposure Duration: 72 hours.

-

Test Conditions: Exponentially growing algal cultures are exposed to a series of this compound concentrations under constant illumination and temperature.

-

Observations: Algal growth is measured over the 72-hour period, typically by cell counts or spectrophotometry.

-

Endpoint: The EC50 for growth rate inhibition is calculated, representing the concentration that reduces the algal growth rate by 50% compared to the control.

Mechanism of Action and Toxicological Pathways

This compound's primary mode of action is the disruption of cellular respiration through the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This interference with the electron transport chain has significant downstream consequences for aquatic organisms.

dot

Figure 1: Signaling pathway of this compound toxicity in aquatic organisms.

The inhibition of mitochondrial complex I by this compound disrupts the normal flow of electrons, leading to two primary adverse outcomes: a significant reduction in ATP (adenosine triphosphate) synthesis and an increase in the production of reactive oxygen species (ROS). The resulting energy depletion impairs essential physiological functions such as growth, reproduction, and mobility.[1] Simultaneously, the overproduction of ROS leads to oxidative stress, causing damage to vital cellular components like lipids and proteins.[1] This combination of cellular damage and energy deficit ultimately contributes to the observed toxicity and mortality in aquatic organisms.

References

Methodological & Application

Application Notes: Mitochondrial Complex I Inhibition Assay Using Tebufenpyrad

Introduction

Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain (ETC) located in the inner mitochondrial membrane. It plays a crucial role in cellular energy production by oxidizing NADH and transferring electrons to ubiquinone, a process coupled with the pumping of protons across the membrane to generate the proton-motive force for ATP synthesis.[1] Inhibition of Complex I is linked to various pathological conditions, including neurodegenerative diseases like Parkinson's disease, and is a target for drug development and toxicology studies.[2]

Tebufenpyrad is a potent and specific pyrazole acaricide that functions as a strong inhibitor of Mitochondrial Complex I.[3][4][5] Its mechanism of action involves blocking the electron transport chain at Complex I, which leads to decreased ATP production, increased generation of reactive oxygen species (ROS), and ultimately, cell death.[3][6][7] These characteristics make this compound a valuable tool for studying the consequences of Complex I dysfunction in various cellular models.

These application notes provide a detailed protocol for assessing mitochondrial dysfunction by measuring the inhibitory effects of this compound on Complex I activity in cultured cells using extracellular flux analysis.

Principle of the Assay

The assay quantifies mitochondrial respiration by measuring the oxygen consumption rate (OCR) in real-time. Extracellular flux analyzers, such as the Seahorse XF Analyzer, monitor the OCR of cells cultured in a specialized microplate.[8][9] By sequentially injecting pharmacological agents that modulate the ETC, key parameters of mitochondrial function can be determined.

In this protocol, cells are first treated with this compound to induce Complex I inhibition. The "Mito Stress Test" is then performed by sequentially injecting:

-

Oligomycin: An ATP synthase inhibitor, which blocks mitochondrial ATP production and reveals the portion of basal respiration linked to ATP synthesis.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, causing the ETC to function at its maximum rate and revealing the maximal respiratory capacity.

-

Rotenone & Antimycin A: A combination of Complex I and Complex III inhibitors that completely shuts down mitochondrial respiration. The remaining oxygen consumption is attributed to non-mitochondrial processes.[9][10]

By comparing the OCR profiles of this compound-treated cells to control cells, the specific impact on basal respiration, ATP-linked respiration, and maximal respiratory capacity can be quantified.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., N27 rat dopaminergic neuronal cells) in a Seahorse XF cell culture microplate at a pre-determined optimal density (e.g., 65-70% confluency).[6] Allow cells to attach and grow overnight in a standard CO₂ incubator.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From the stock, prepare serial dilutions in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 3, 6 µM).[6] Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

-

Cell Treatment: Replace the culture medium with the this compound-containing medium or vehicle control. Incubate the cells for a specified duration (e.g., 3 hours) in a CO₂ incubator.[6][7]

Protocol 2: Seahorse XF Mito Stress Test

-

Assay Medium Preparation: Prepare the Seahorse XF assay medium. For example, supplement XF Base Medium with glucose, pyruvate, and glutamine to final concentrations of 10 mM, 1 mM, and 2 mM, respectively. Warm the medium to 37°C and adjust the pH to 7.4.

-

Plate Preparation: One hour before the assay, remove the cell culture plate from the incubator. Gently wash the cells twice with the pre-warmed assay medium. Add the final volume of assay medium to each well and place the plate in a non-CO₂ 37°C incubator for 1 hour to allow temperature and pH to equilibrate.

-

Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight at 37°C in a non-CO₂ incubator.

-

Compound Loading: Load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at optimized concentrations. For example, load to achieve final concentrations of 1.0 µM oligomycin, 0.5 µM FCCP, and 0.5 µM rotenone/antimycin A.

-

Assay Execution: Place the loaded cartridge and the cell culture plate into the Seahorse XF Analyzer. The instrument will calibrate and then execute the assay protocol, which involves cycles of mixing, waiting, and measuring OCR before and after the sequential injection of each compound.[9]

Data Presentation

The primary outputs of the assay are real-time measurements of the oxygen consumption rate (OCR). From these kinetic data, several key parameters of mitochondrial function are calculated. The results of this compound treatment can be summarized in tables for clear comparison.

Table 1: Effect of this compound on Mitochondrial Respiration Parameters in N27 Dopaminergic Cells.

| Parameter | Control | This compound (0.5 µM) | This compound (1 µM) | This compound (3 µM) | This compound (6 µM) |

| Basal Respiration | Normal | Decreased | Decreased | Markedly Decreased | Markedly Decreased |

| ATP-Linked Respiration | Normal | Decreased | Decreased | Dose-dependent decrease | Dose-dependent decrease |

| Maximal Respiratory Capacity | Normal | Decreased | Decreased | Dose-dependent decrease | Dose-dependent decrease |

| Non-Mitochondrial Respiration | Unchanged | Unchanged | Unchanged | Unchanged | Unchanged |

Data summarized from findings that this compound exposure leads to a dose-dependent decrease in basal respiration, ATP-linked respiration, and respiratory capacity.[6]

Table 2: Cytotoxicity of this compound in N27 Dopaminergic Cells.

| Compound | Cell Line | Exposure Time | EC₅₀ Value |

| This compound | N27 Dopaminergic Neuronal Cells | 3 hours | 3.98 µM |

EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Data from Charli et al., 2016.[7]

Visualizations

Experimental Workflow

Caption: Workflow for the mitochondrial complex I inhibition assay using this compound.

Signaling Pathway

References

- 1. academic.oup.com [academic.oup.com]

- 2. Mechanism of toxicity of pesticides acting at complex I: relevance to environmental etiologies of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C18H24ClN3O | CID 86354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. irac-online.org [irac-online.org]

- 6. Alterations in mitochondrial dynamics induced by this compound and pyridaben in a dopaminergic neuronal cell culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alterations in mitochondrial dynamics induced by this compound and pyridaben in a dopaminergic neuronal cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of mitochondrial respiration [bio-protocol.org]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Tebufenpyrad in Animal Tissue using a Modified QuEChERS Method and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.